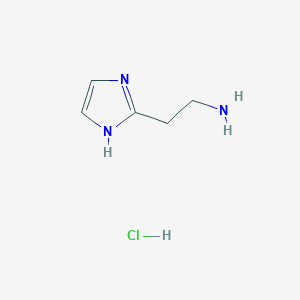

2-(1H-Imidazol-2-yl)ethanamine hydrochloride

Beschreibung

2-(1H-Imidazol-2-yl)ethanamine hydrochloride is a heterocyclic amine derivative featuring an imidazole ring substituted at the 2-position with an ethanamine side chain, which is protonated as a hydrochloride salt. Its molecular formula is C₅H₁₀ClN₃, with a molecular weight of 156.61 g/mol (monohydrochloride form) or 184.07 g/mol (dihydrochloride form, CAS 17286-47-4) . This compound is primarily utilized in pharmaceutical research, particularly as an intermediate in synthesizing adenosine receptor ligands and other bioactive molecules . Its structural simplicity and imidazole moiety make it a versatile building block for drug discovery.

Eigenschaften

Molekularformel |

C5H10ClN3 |

|---|---|

Molekulargewicht |

147.60 g/mol |

IUPAC-Name |

2-(1H-imidazol-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H |

InChI-Schlüssel |

MHULBNKJRSSGBY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(N1)CCN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-ethylaminotoluene with sodium nitrite to form 2-ethyl-1H-imidazole. This intermediate is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid . The final step involves the conversion of 1H-imidazole-2-acetic acid to 2-(1H-Imidazol-2-yl)ethanamine hydrochloride through a series of chemical reactions.

Industrial Production Methods

Industrial production of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under sealed, dry conditions at room temperature .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different imidazole-based compounds.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, which have applications in pharmaceuticals, agrochemicals, and other industries .

Wissenschaftliche Forschungsanwendungen

2-(1H-Imidazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. This interaction can lead to various therapeutic effects, including antimicrobial and anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

1-(1H-Imidazol-2-yl)methanamine Hydrochloride (CAS 138799-95-8)

2-(1H-Imidazol-4-yl)ethanamine

- Structure : Imidazole substituent at the 4-position instead of 2-position.

- Properties: Altered electronic properties due to nitrogen positioning; impacts binding affinity to adenosine receptors .

2-[(1-Methyl-1H-Imidazol-2-yl)sulfanyl]ethanamine Hydrochloride (CAS 1185438-89-4)

- Structure : Incorporates a methyl group on the imidazole ring and a thioether linkage.

Heterocyclic Amines with Non-Imidazole Cores

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine Hydrochloride)

[1-(3-Methoxybenzyl)-1H-Imidazol-4-yl]methanamine Hydrochloride

- Structure : Contains a 3-methoxybenzyl group on the imidazole ring.

- Properties : Enhanced steric bulk alters receptor selectivity; used in specialized pharmacological research .

Salt Form Variants

2-(1H-Imidazol-2-yl)ethanamine Dihydrochloride (CAS 17286-47-4)

- Structure: Additional hydrochloride ion compared to the monohydrochloride form.

- Properties : Higher molecular weight (184.07 g/mol); improved solubility in aqueous solutions .

Structural and Functional Analysis

Table 1: Comparative Data for Key Compounds

Biologische Aktivität

2-(1H-Imidazol-2-yl)ethanamine hydrochloride, also known as imidazole ethanamine, is a compound characterized by its imidazole ring structure, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C4H8ClN3

- Molecular Weight : 137.58 g/mol

- Solubility : The hydrochloride form enhances solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Key mechanisms include:

- Receptor Binding : Studies have shown that this compound exhibits binding affinity to several receptors, which may mediate its pharmacological effects. For instance, it has been implicated in modulating neurotransmitter systems and immune responses.

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes critical for cellular metabolism and proliferation. This inhibition is particularly relevant in cancer therapy, where targeting metabolic pathways can enhance the efficacy of existing treatments .

Table 1: Summary of Biological Activities

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of lactate dehydrogenase A | |

| Antimicrobial | Activity against Trypanosoma brucei | |

| Neurotransmitter Modulation | Histamine receptor interactions |

Case Studies

-

Inhibition of Lactate Dehydrogenase A (LDHA) :

- A study demonstrated that derivatives of imidazole compounds, including 2-(1H-Imidazol-2-yl)ethanamine hydrochloride, showed significant inhibition of LDHA, an enzyme associated with cancer metabolism. The most potent inhibitors had IC50 values below 5 µM, indicating strong potential for development as anticancer agents .

-

Activity Against Trypanosoma brucei :

- In a screening assay aimed at identifying new treatments for human African trypanosomiasis (HAT), compounds similar to 2-(1H-Imidazol-2-yl)ethanamine were found to exhibit low toxicity in mammalian cells while effectively inhibiting the growth of T. brucei. This highlights the compound's potential as a lead candidate for further development in parasitic infections .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1H-Imidazol-2-yl)ethanamine hydrochloride can be influenced by structural modifications. Research indicates that substituents on the imidazole ring can significantly alter binding affinity and inhibitory potency against various targets.

Table 2: Structure-Activity Relationship Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.